molecular formula C21H22ClN3O3 B11426493 2-(4-chloro-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide

Cat. No.: B11426493
M. Wt: 399.9 g/mol
InChI Key: AOEVERBPOMFHHZ-UHFFFAOYSA-N
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Description

  • This compound, also known as 2-(4-chloro-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide , belongs to the class of acetanilide derivatives.
  • Its chemical formula is C₁₆H₁₃ClF₃NO₂ , and its molecular weight is approximately 343.7 g/mol .
  • The compound features a chlorinated phenoxy group, an oxadiazole ring, and an acetamide moiety.
  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods involving chlorination, condensation, and functional group transformations.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Biology: Investigating its biological activity, toxicity, and potential as a pharmacophore.

      Medicine: It may serve as a lead compound for drug development.

      Industry: Applications in agrochemicals, pharmaceuticals, or materials science.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate this fully.
  • Comparison with Similar Compounds

      Similar Compounds: Other acetanilide derivatives, such as and , share structural similarities.

      Uniqueness: The combination of the chlorinated phenoxy group and the oxadiazole ring sets this compound apart.

    Properties

    Molecular Formula

    C21H22ClN3O3

    Molecular Weight

    399.9 g/mol

    IUPAC Name

    2-(4-chloro-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide

    InChI

    InChI=1S/C21H22ClN3O3/c1-14(2)25(20(26)13-27-18-10-9-17(22)11-15(18)3)12-19-23-21(24-28-19)16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3

    InChI Key

    AOEVERBPOMFHHZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C

    Origin of Product

    United States

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